Regioisomeric Differentiation: 4-Position vs. 5-Position Substitution Alters Molecular Recognition Profile
The target compound bears the propenoic acid moiety at the 4-position of the 2,3-dihydrobenzofuran ring, in contrast to the more commonly available 5-substituted regioisomer (CAS 203505-84-4). This positional isomerism modifies the spatial orientation of the carboxylic acid pharmacophore relative to the fused oxygen heterocycle, a critical determinant of melatonin receptor subtype selectivity and binding affinity . While direct head-to-head biological data for the isolated acid is unavailable, patent literature demonstrates that 4-substituted dihydrobenzofuran intermediates are essential precursors for generating potent melatonergic agents with specific cyclopropyl amide pharmacophores, whereas 5-substituted analogs are not interchangeable in these synthetic sequences [1].
| Evidence Dimension | Substitution position on 2,3-dihydrobenzofuran ring |
|---|---|
| Target Compound Data | 4-position substitution (CAS 209257-37-4) |
| Comparator Or Baseline | 5-position substitution (CAS 203505-84-4) |
| Quantified Difference | Regioisomeric differentiation; synthetic non-interchangeability demonstrated in melatonergic agent preparation [1] |
| Conditions | Patent-defined synthetic routes to melatonin receptor modulators |
Why This Matters
Procurement of the correct 4-substituted regioisomer ensures fidelity to validated synthetic protocols for melatonergic agent development, avoiding failed reactions or off-target biological profiles associated with 5-substituted alternatives.
- [1] Catt, J. D., Johnson, G., Keavy, D. J., Mattson, R. J., Parker, M. F., Takaki, K. S., & Yevich, J. P. (1999). Benzofuran and dihydrobenzofuran melatonergic agents. U.S. Patent No. 5,856,529. Bristol-Myers Squibb Company. View Source
